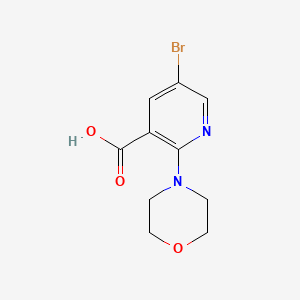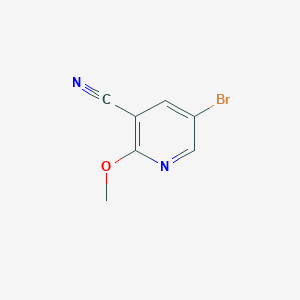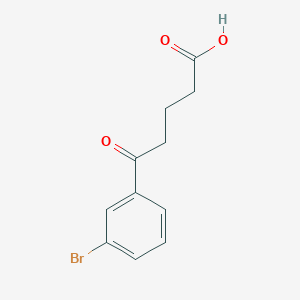
5-(3-Bromophenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study described the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . The compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield .Chemical Reactions Analysis
While specific chemical reactions involving 5-(3-Bromophenyl)-5-oxovaleric acid are not documented, related compounds have been studied . For instance, pyrazoles, a class of five-membered heterocycles, have been used as starting materials for the preparation of more complex heterocyclic systems .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been used in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs , which have shown significant anticancer activity . These analogs were tested against nine panels of 58 cancer cell lines at a concentration of 10^−5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Molecular Docking Studies
The compound is also used in molecular docking studies . These studies are essential in drug discovery and development as they provide insights into the interactions between the drug and its target, helping to optimize the drug’s efficacy and reduce side effects .
ADME and Toxicity Prediction
The compound is used in ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction . This is crucial in drug development as it helps to predict the drug’s behavior in the body and its potential toxicity, thereby improving the drug’s safety profile .
Synthesis of Borinic Acid Derivatives
The compound is used in the synthesis of borinic acid derivatives . These derivatives have numerous applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
The compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in photodynamic therapy, solar cells, and other optoelectronic devices .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for the study of 5-(3-Bromophenyl)-5-oxovaleric acid are not outlined in the literature, research on similar compounds suggests potential areas of interest. For instance, pyrazole derivatives have been highlighted for their diverse synthesis methods and pharmacological properties .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The bromophenyl group may play a role in these interactions due to its electrophilic nature .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds and is widely used in organic synthesis .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Bromophenyl)-5-oxovaleric acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUUWSBIVLWOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645258 |
Source


|
| Record name | 5-(3-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-5-oxovaleric acid | |
CAS RN |
898787-86-5 |
Source


|
| Record name | 5-(3-Bromophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

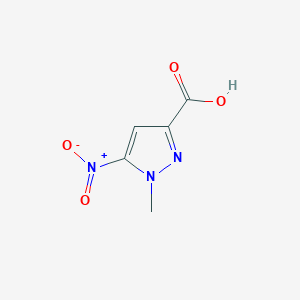
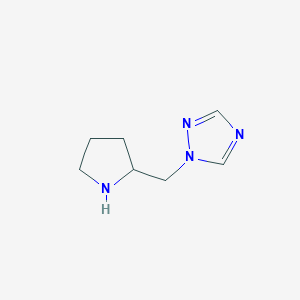
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1293144.png)
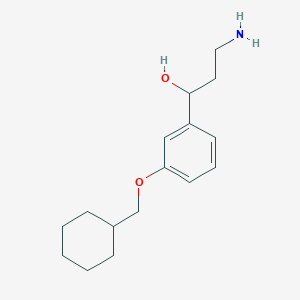
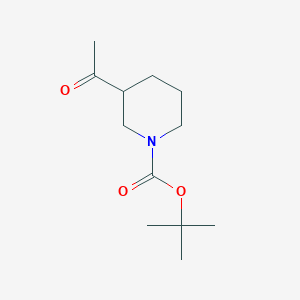
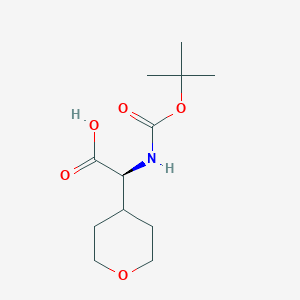
![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)
![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)


